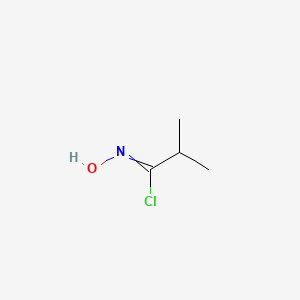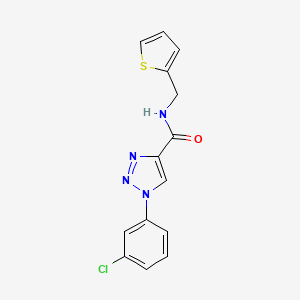![molecular formula C27H23N3O2 B2583472 14-(4-methylphenyl)-17-[(3-methylphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene CAS No. 866588-52-5](/img/structure/B2583472.png)
14-(4-methylphenyl)-17-[(3-methylphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“14-(4-methylphenyl)-17-[(3-methylphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0{3,8}.0{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene” is a complex organic compound characterized by its unique tetracyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “14-(4-methylphenyl)-17-[(3-methylphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0{3,8}.0{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene” typically involves multi-step organic reactions. These steps may include:
Formation of the core tetracyclic structure: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of phenyl groups: This step may involve Friedel-Crafts alkylation or acylation reactions.
Formation of ether linkages: This can be done through Williamson ether synthesis or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings or ether linkages.
Reduction: Reduction reactions may target specific functional groups, such as nitro groups if present.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
Synthesis of novel compounds: The compound can serve as a precursor or intermediate in the synthesis of other complex molecules.
Catalysis: Its unique structure may make it useful as a catalyst or catalyst support in various chemical reactions.
Biology
Biological activity: The compound may exhibit biological activity, such as antimicrobial or anticancer properties, due to its structural features.
Medicine
Drug development: Its potential biological activity makes it a candidate for drug development and pharmaceutical research.
Industry
Material science: The compound’s unique structure may find applications in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which “14-(4-methylphenyl)-17-[(3-methylphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0{3,8}.0{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene” exerts its effects would depend on its specific interactions with molecular targets. These could include:
Binding to enzymes or receptors: The compound may interact with specific enzymes or receptors, altering their activity.
Pathway modulation: It may influence biochemical pathways, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 14-(4-methylphenyl)-17-[(3-methylphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0{3,8}.0{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene can be compared with other tetracyclic compounds with similar functional groups.
- Compounds with phenyl and ether linkages : These compounds may share similar chemical properties and reactivity.
Uniqueness
The uniqueness of this compound lies in its specific tetracyclic structure and the arrangement of its functional groups, which may confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
14-(4-methylphenyl)-17-[(3-methylphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O2/c1-17-6-8-20(9-7-17)26-22-16-30(15-19-5-3-4-18(2)12-19)23-14-25-24(31-10-11-32-25)13-21(23)27(22)29-28-26/h3-9,12-14,16H,10-11,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRUDBBOHOCBFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCCO5)CC6=CC=CC(=C6)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(Pyridin-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2583393.png)
![N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide](/img/structure/B2583394.png)
![N-{[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-alanine](/img/structure/B2583395.png)



![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2583404.png)

![6-(2-methoxyethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2583406.png)

![2-Chloro-N-[1-(2-methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]acetamide](/img/structure/B2583409.png)
![(2S)-5-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylic acid](/img/structure/B2583411.png)
